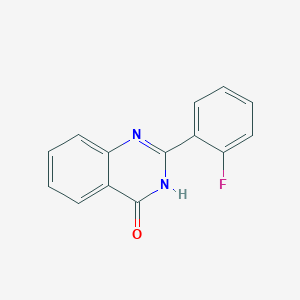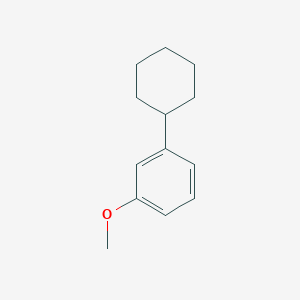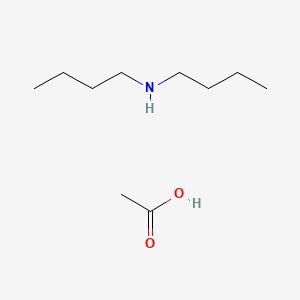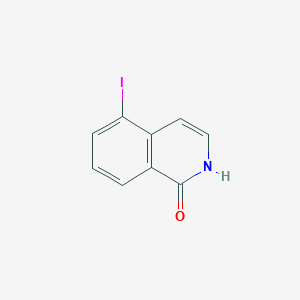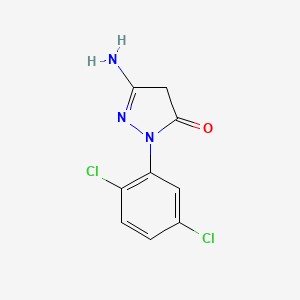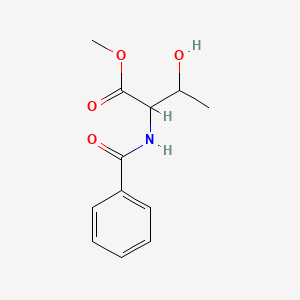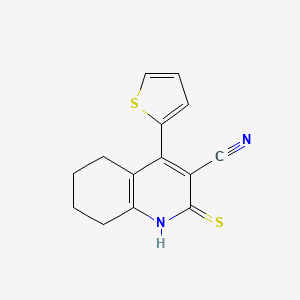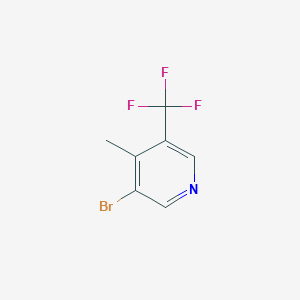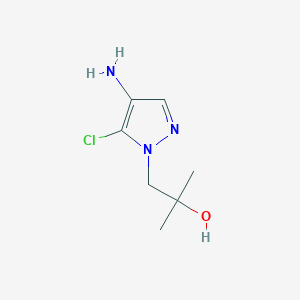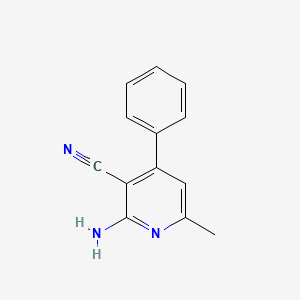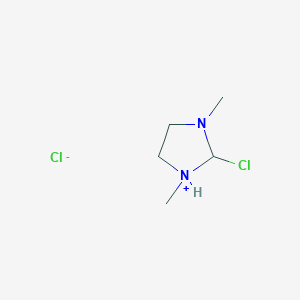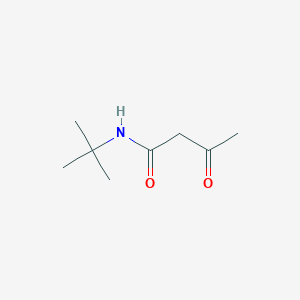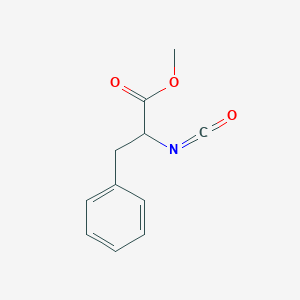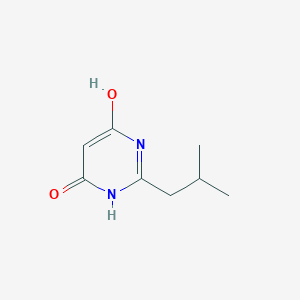
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines followed by cyclization. Common reagents used in the synthesis include:
- Aldehydes (e.g., isobutyraldehyde)
- Amines (e.g., urea or guanidine)
- Catalysts (e.g., acids or bases)
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
- Inhibition of enzyme activity
- Modulation of receptor function
- Interference with nucleic acid synthesis
相似化合物的比较
Similar Compounds
- 6-Hydroxy-2-methylpyrimidin-4(3H)-one
- 6-Hydroxy-2-ethylpyrimidin-4(3H)-one
- 6-Hydroxy-2-propylpyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is unique due to its specific isobutyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
CAS 编号 |
61456-89-1 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-hydroxy-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-9-7(11)4-8(12)10-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI 键 |
KBKLCXNDZBKDDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8814290.png)
